molecular formula C10H11BrF3N3O2 B12306743 Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate

Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate

Cat. No.: B12306743
M. Wt: 342.11 g/mol
InChI Key: ZKRMXBRFLTUOGV-UHFFFAOYSA-N
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Description

Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a bromine atom, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaN3 in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may act on various pathways, including enzyme inhibition or receptor modulation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, providing a versatile platform for further functionalization. The trifluoromethyl group also imparts unique physicochemical properties, enhancing its potential in various applications.

Properties

Molecular Formula

C10H11BrF3N3O2

Molecular Weight

342.11 g/mol

IUPAC Name

ethyl 5-amino-2-bromo-1-[2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate

InChI

InChI=1S/C10H11BrF3N3O2/c1-2-19-8(18)6-7(15)17(9(11)16-6)5-3-4(5)10(12,13)14/h4-5H,2-3,15H2,1H3

InChI Key

ZKRMXBRFLTUOGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=N1)Br)C2CC2C(F)(F)F)N

Origin of Product

United States

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